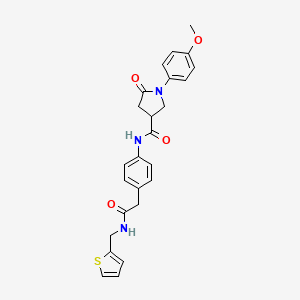
N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activities
Research has demonstrated the synthesis of quinolones and triazoles, including compounds similar to N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, showing significant antibacterial activities. These compounds have been tested in vitro for their efficacy against a range of bacterial strains, indicating a broad spectrum of potential applications in developing new antibacterial agents. The studies reveal that modifications at specific positions of the quinoline and triazole rings can influence antimicrobial activity, suggesting a pathway for the development of new antibiotics with enhanced efficacy and spectrum of activity (Cooper et al., 1990); (Sumangala et al., 2010).
Regioselectivity in Synthesis
The compound's framework has been explored in studies focusing on the regioselectivity of reactions involving N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. These studies provide insights into the synthetic versatility of the quinoline core, crucial for designing compounds with desired biological activities. The findings contribute to the broader field of medicinal chemistry by offering strategies for the targeted synthesis of complex molecules (Batalha et al., 2019).
Antimicrobial Agents
Further research into quinoline and triazole derivatives has yielded compounds with promising antimicrobial properties. These studies underscore the potential of such compounds in addressing the need for new antimicrobial agents capable of combating resistant strains of bacteria and fungi. The structure-activity relationship (SAR) analysis from these studies can guide the design of more potent antimicrobial agents by identifying functional groups and molecular features that enhance activity (Desai et al., 2011); (Abdel-Mohsen, 2014).
Anticancer Activity
The quinoline-triazole moiety has also been evaluated for its potential anticancer activity. Research into the synthesis of new derivatives and their effects on cancer cell lines has opened avenues for the development of novel anticancer agents. These studies highlight the importance of molecular architecture in determining the biological activities of compounds, providing a foundation for future research aimed at discovering effective treatments for cancer (Gaber et al., 2021).
特性
IUPAC Name |
N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-9-6-14(21)17-12-7-10(4-5-11(9)12)16-15(22)13-8-20(2)19-18-13/h4-8H,3H2,1-2H3,(H,16,22)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYJMWYTTOZOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

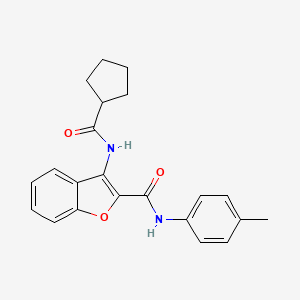
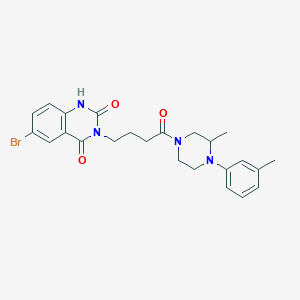
![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)
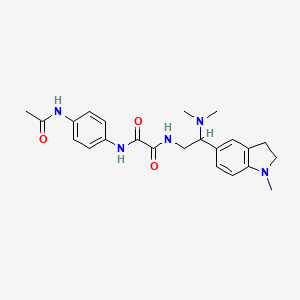
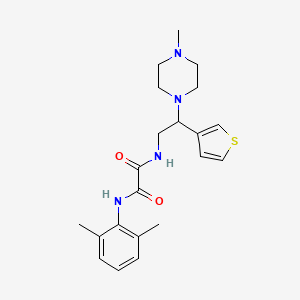
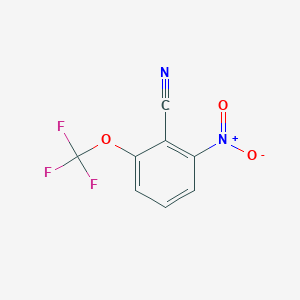
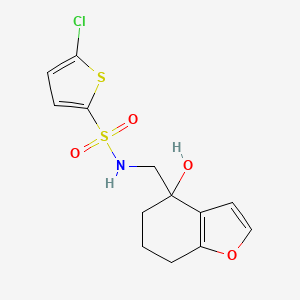
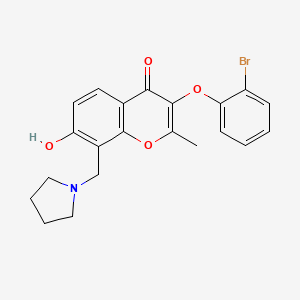
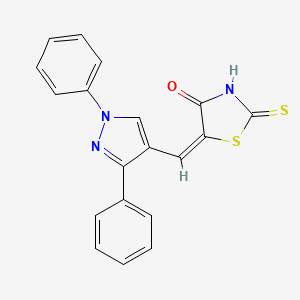

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)
![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)
